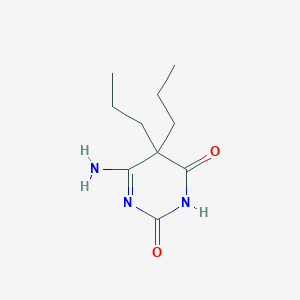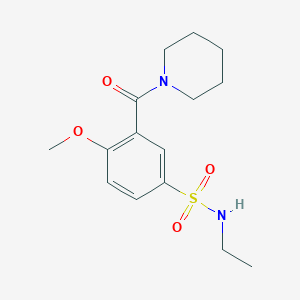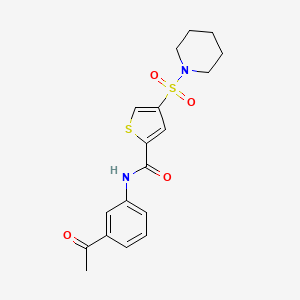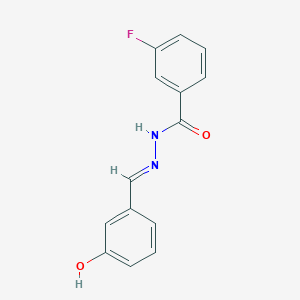![molecular formula C21H25N3 B5600362 3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole CAS No. 356085-10-4](/img/structure/B5600362.png)
3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole, also known as GSK1070916, is a small molecule inhibitor of the protein Aurora B kinase. Aurora B kinase is a key regulator of cell division and is overexpressed in many types of cancer. GSK1070916 has shown promise as a potential cancer therapy in preclinical studies.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research has extensively covered the synthesis and functionalization of indoles, a category to which 3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole belongs. Cacchi and Fabrizi (2005) provided a comprehensive review on the synthesis and functionalization of indoles through palladium-catalyzed reactions, highlighting the versatility of indoles in organic synthesis and their significance in producing biologically active compounds (Cacchi & Fabrizi, 2005). This work underscores the structural importance of indoles in medicinal chemistry and their broad applicability in creating complex organic molecules.
Biological Activities and Potential Therapeutic Uses
Indole derivatives have been studied for various biological activities, including their potential as cholinesterase and monoamine oxidase inhibitors, as well as serotonin receptor antagonists. For instance, Bautista-Aguilera et al. (2014) identified a new cholinesterase and monoamine oxidase dual inhibitor, which could have implications for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014). Similarly, Nirogi et al. (2017) discussed the discovery and development of a novel serotonin 6 (5-HT6) receptor antagonist, highlighting its potential for treating cognitive disorders, including Alzheimer's disease (Nirogi et al., 2017).
Molecular Docking and Spectroscopic Studies
Spectroscopic techniques, including FT-IR, FT-Raman, UV, and NMR, have been utilized to analyze compounds similar to this compound. Subashini and Periandy (2017) conducted a spectroscopic investigation and molecular docking study of 1-(4-Methylbenzyl) piperazine, providing insights into its molecular structure and potential biological interactions, which could be relevant for understanding the interactions of closely related indole derivatives (Subashini & Periandy, 2017).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of indole derivatives have also been explored. Aouad (2017) reported on the click synthesis and antimicrobial screening of novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties, indicating the potential of these compounds in treating infectious diseases (Aouad, 2017). Additionally, Naidu et al. (2016) synthesized and evaluated various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives for their anti-tubercular activity, demonstrating the therapeutic potential of indole-based compounds against tuberculosis (Naidu et al., 2016).
Propriétés
IUPAC Name |
3-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-17-6-8-18(9-7-17)15-23-10-12-24(13-11-23)16-19-14-22-21-5-3-2-4-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQADSDIOYPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177844 |
Source


|
| Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356085-10-4 |
Source


|
| Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356085-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5600291.png)
![2-[(phenoxycarbonyl)amino]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5600294.png)
![N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600300.png)
![4-{3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5600302.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine](/img/structure/B5600314.png)


![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)


![5-(2-chlorophenyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-2-furamide](/img/structure/B5600373.png)
![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)
